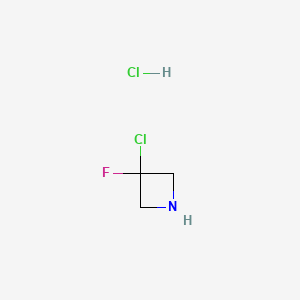

3-Chloro-3-fluoro-azetidine;hydrochloride

Description

Historical Context of Azetidine (B1206935) Synthesis Research

The synthesis of azetidines has been a topic of interest for over a century, with early methods often proving to be challenging and low-yielding. medwinpublishers.com Initial synthetic routes were often fraught with difficulties due to the high energy of the transition states leading to the strained four-membered ring. magtech.com.cn Over the years, a variety of synthetic strategies have been developed to construct the azetidine core. These methods can be broadly categorized and have evolved to offer greater efficiency and control.

Key Historical Synthetic Approaches to Azetidines:

| Method Category | Description |

| Intramolecular Cyclization | This is one of the most common methods, typically involving the cyclization of γ-amino alcohols or γ-haloamines. magtech.com.cnrsc.org |

| [2+2] Cycloaddition | Reactions such as the Staudinger synthesis, involving the cycloaddition of an imine and a ketene (B1206846), have been employed to form the azetidine ring, often in the form of an azetidin-2-one (B1220530) (β-lactam). researchgate.netresearchgate.net |

| Ring Expansion/Contraction | Methods involving the ring expansion of aziridines or the ring contraction of larger heterocycles like pyrrolidines have also been explored. organic-chemistry.org |

| Reduction of β-Lactams | The reduction of readily available azetidin-2-ones (β-lactams) provides a direct route to the saturated azetidine core. doi.org |

These foundational methods have paved the way for more advanced and stereoselective synthetic strategies, expanding the accessibility and utility of the azetidine scaffold in various fields of chemistry. rsc.org

The Role of Halogenated Azetidines in Contemporary Chemical Research

The introduction of halogen atoms, particularly fluorine, onto the azetidine ring has opened up new avenues in medicinal chemistry and materials science. acs.org Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

Specific Research Focus on 3-Chloro-3-fluoro-azetidine;hydrochloride and Related Scaffolds

The compound This compound represents a specific and intriguing example of a gem-dihalogenated azetidine. The presence of two different halogens on the same carbon atom (a gem-dihalo center) introduces a chiral center and offers a unique combination of steric and electronic properties. While extensive, peer-reviewed research specifically detailing the synthesis and applications of this compound is not widely available in the public domain, its structural motif is of significant interest to the medicinal chemistry community.

The synthesis of such gem-dihaloazetidines is anticipated to be a non-trivial synthetic challenge. General methods for the halogenation of azetidines and the synthesis of 3,3-dihaloazetidines can provide insights into potential synthetic routes. nih.gov For example, the synthesis of related compounds like 3,3-difluoroazetidine (B2684565) hydrochloride has been reported and these compounds are used as precursors for fluorescent dyes and energetic materials. ossila.com

The research focus on scaffolds like this compound is driven by the potential to fine-tune the properties of lead compounds in drug discovery. The combination of chlorine and fluorine at the 3-position can influence the conformation of the azetidine ring and its interactions with biological targets. The hydrochloride salt form suggests its potential use as a water-soluble building block in pharmaceutical development.

The table below summarizes the key properties of this compound based on available data.

Properties of this compound:

| Property | Value |

| CAS Number | 2940942-80-1 |

| Molecular Formula | C₃H₅ClFN·HCl |

| Molecular Weight | 145.99 g/mol |

The exploration of such novel halogenated azetidine scaffolds is a testament to the ongoing quest for new chemical entities with enhanced properties and functionalities. While the specific research landscape for this compound is still emerging, the broader interest in halogenated azetidines suggests that this compound and its derivatives hold considerable promise for future applications in various fields of chemical science.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H6Cl2FN |

|---|---|

Molecular Weight |

145.99 g/mol |

IUPAC Name |

3-chloro-3-fluoroazetidine;hydrochloride |

InChI |

InChI=1S/C3H5ClFN.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H |

InChI Key |

RGCXRULGRGZYNF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(F)Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Halogenated Azetidines

Strategies for Azetidine (B1206935) Ring Construction

Building the core azetidine skeleton is most commonly achieved through intramolecular cyclization, where a linear precursor is induced to form the ring, or through cycloaddition reactions, where two separate molecules combine to form the cyclic product. magtech.com.cn

Intramolecular cyclization is a foundational strategy for azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the ring. magtech.com.cn This approach relies on designing a precursor molecule that contains both the nitrogen nucleophile and an electrophilic carbon center at an appropriate distance (typically a γ-relationship).

One of the most traditional and direct methods for forming the azetidine ring is through an intramolecular SN2 reaction. frontiersin.org This process involves a γ-substituted amine where the nitrogen atom acts as a nucleophile, displacing a leaving group from the carbon at the 3-position relative to the nitrogen. frontiersin.orgadelaide.edu.au

The success of this cyclization depends heavily on the nature of the leaving group. Highly effective leaving groups such as sulfonates (e.g., tosylates, mesylates) and halogens (e.g., bromine, iodine) are commonly employed. frontiersin.orgorganic-chemistry.org The reaction is typically promoted by a base to deprotonate the amine or amino-precursor, thereby increasing its nucleophilicity and initiating the ring-closing displacement. For instance, the treatment of 3-bromopropylamine (B98683) with a base can yield azetidine, although competing intermolecular reactions can sometimes lower the yield. adelaide.edu.au The synthesis of N-substituted azetidines from 1,3-dihalides and primary amines under basic conditions is also a well-established variant of this approach. organic-chemistry.org

| Precursor Type | Leaving Group (X) | Base/Conditions | Product | Reference |

| N-Substituted-3-halopropylamine | Halogen (Br, Cl) | Strong Base (e.g., KOH) | N-Substituted Azetidine | adelaide.edu.au |

| 2-Substituted-1,3-propanediol | Triflate (OTf) | Primary Amine | 1,3-Disubstituted Azetidine | organic-chemistry.org |

| N-Benzhydryl-3-chloropropylamine | Chlorine (Cl) | Heat | 1-Benzhydrylazetidinium chloride | google.com |

Reductive cyclization offers an alternative pathway to azetidines from precursors like β-haloalkylimines. magtech.com.cn This method involves the formation of the azetidine ring concurrent with a reduction step. While less common than nucleophilic displacement, it provides a useful route for specific substitution patterns. The general strategy involves an imine formed from a β-haloketone or aldehyde and an amine. The subsequent reduction of the C=N double bond can be designed to proceed with a concomitant cyclization, where the nitrogen attacks the carbon bearing the halogen. This approach effectively combines imine formation, reduction, and cyclization into a streamlined process.

A more recent and sophisticated strategy involves the intramolecular aminolysis of epoxy amines, which can be catalyzed by Lewis acids. frontiersin.orgnih.gov This method provides a powerful way to construct substituted azetidines with high regioselectivity. nih.gov Research has demonstrated that Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) is an effective catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidines in high yields. nih.govnih.gov

The reaction proceeds via a 4-exo-tet cyclization, where the amine nucleophile attacks the C3 position of the epoxide, which is activated by the Lewis acid catalyst. frontiersin.orgnih.gov This methodology is notable for its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.gov The choice of catalyst and the stereochemistry of the epoxy amine precursor are critical for controlling the regioselectivity of the ring-opening and ensuring the formation of the desired azetidine product over other potential cyclic structures like pyrrolidines. nih.gov

| Substrate (Epoxy Amine) | Catalyst | Product | Yield (%) | Reference |

| cis-N-Benzyl-3,4-epoxy amine | La(OTf)₃ | 1-Benzyl-3-hydroxyazetidine | High | nih.gov |

| cis-N-Butyl-3,4-epoxy amine | La(OTf)₃ | 1-Butyl-3-hydroxyazetidine | High | nih.gov |

| cis-N-Allyl-3,4-epoxy amine | La(OTf)₃ | 1-Allyl-3-hydroxyazetidine | Moderate | nih.gov |

Cycloaddition reactions provide a convergent and efficient route to the azetidine core by combining two unsaturated precursors in a single step. magtech.com.cn These reactions are particularly valuable for rapidly building molecular complexity and establishing specific stereochemical relationships.

The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is one of the most direct methods for synthesizing the azetidine ring. rsc.orgresearchgate.net This reaction involves the excitation of the imine component to an electronically excited state, which then reacts with a ground-state alkene to form the four-membered ring. rsc.org

Historically, these reactions required high-energy UV light and were often limited to specific types of imines, such as those conjugated to a carbonyl group, to facilitate the necessary electronic transition. rsc.org However, recent advancements have enabled these cycloadditions to proceed under milder conditions using visible light and a photocatalyst. springernature.comchemrxiv.org In these systems, a photocatalyst absorbs visible light and transfers the energy to the imine substrate (triplet energy transfer), which then undergoes the [2+2] cycloaddition with the alkene. rsc.orgspringernature.com This visible-light-mediated approach has broadened the scope of the aza Paternò-Büchi reaction, allowing for the synthesis of a wider range of highly functionalized azetidines. springernature.comamazonaws.com The reaction can be performed both inter- and intramolecularly. rsc.org

| Imine Component | Alkene Component | Conditions | Product | Yield (%) | Reference |

| 1,3-dimethyl-6-azauracil | Ethyl vinyl ether | UV light, Acetone (sensitizer) | Bicyclic Azetidine | 90 | rsc.org |

| 2-isoxazoline-3-carboxylate | Styrene | Visible light, Iridium photocatalyst | Functionalized Azetidine | Up to 99 | springernature.com |

| N-(arylsulfonyl)imine | Styrene | 365 nm UV light | N-Sulfonylazetidine | 20-83 | nih.gov |

Cycloaddition Reactions in Azetidine Synthesis

Organocatalyzed Cycloaddition Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive metal catalysts. In the context of azetidine synthesis, organocatalyzed [2+2] cycloaddition reactions to form β-lactams (azetidin-2-ones), which are versatile precursors to azetidines, have been extensively investigated. researchgate.netacs.orgnih.gov

N-Heterocyclic carbenes (NHCs) have proven to be effective catalysts for the formal [2+2] cycloaddition of ketenes and imines to generate β-lactams. acs.orgnih.gov Chiral NHCs can induce high levels of enantioselectivity in this transformation. The proposed catalytic cycle involves the nucleophilic attack of the NHC on the ketene (B1206846) to form a zwitterionic enolate intermediate, which then reacts with the imine. Subsequent intramolecular cyclization affords the β-lactam and regenerates the NHC catalyst. bris.ac.uk For instance, NHCs derived from (S)-pyroglutamic acid have been shown to catalyze the reaction between various arylketenes and N-Boc-arylaldimines, yielding the corresponding β-lactams in good yields and with excellent enantioselectivity. nih.gov

Cinchona alkaloids and their derivatives represent another important class of organocatalysts for the asymmetric synthesis of β-lactams. nih.govresearchgate.net These catalysts can activate the reactants through hydrogen bonding and/or nucleophilic catalysis. For example, benzoylquinine has been successfully employed as a catalyst in the reaction of acid chlorides with imines to produce β-lactams with high enantiomeric excess. nih.gov The reaction conditions, such as the choice of solvent and the presence of co-catalysts, can significantly influence the efficiency and stereoselectivity of these reactions.

| Catalyst Type | Catalyst Example | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | (S)-Pyroglutamic acid-derived NHC | Arylketenes + N-Boc-arylaldimines | cis-β-Lactams | Good yields, excellent enantioselectivity | nih.gov |

| Cinchona Alkaloid | Benzoylquinine | Acid chlorides + Imines | β-Lactams | High enantiomeric excess | nih.gov |

Ring Transformation and Rearrangement Strategies

Alternative to the construction of the azetidine ring from acyclic precursors, ring transformation and rearrangement strategies offer powerful entries to this four-membered heterocycle from readily available cyclic starting materials.

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group of azetidin-2-ones (β-lactams) is a direct and widely used method for the synthesis of azetidines. nih.gov Various reducing agents can be employed for this transformation, with alane-based reagents being particularly effective. Monochloroalane (AlH2Cl) and dichloroalane (AlHCl2) are known to selectively reduce β-lactams to the corresponding azetidines in high yields and often without epimerization, providing a straightforward route to enantiopure azetidines. nih.gov For example, the reduction of enantiopure 4-aryl-substituted β-lactams with monochloroalane in ether furnishes the corresponding 2-arylazetidines in high yield. nih.gov

| β-Lactam Substrate | Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Enantiopure 4-aryl-β-lactam | Monochloroalane (AlH2Cl) | Ether | 2-Arylazetidine | High | nih.gov |

| Tetrapeptide synthon bis-β-lactam | Monochloroalane (AlH2Cl) | Not specified | Bisazetidine | Moderate | nih.gov |

Ring Expansion from Smaller Heterocycles (e.g., Aziridines)

The one-carbon ring expansion of aziridines provides an attractive and convergent approach to the azetidine core. Biocatalytic methods have recently emerged as a powerful tool for this transformation. Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. researchgate.net This enzymatic process proceeds via a highly enantioselective researchgate.netacs.org-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide. researchgate.net This biocatalytic approach offers exceptional stereocontrol, which is often challenging to achieve with traditional chemical catalysts. researchgate.net

Ring Contraction from Larger Heterocycles (e.g., Isoxazoles)

The synthesis of azetidines through the ring contraction of larger heterocyclic systems is a less common but potentially powerful strategy. A notable example involves the photochemical rearrangement of 2-isoxazoline-3-carboxylates. rsc.org In this visible-light-mediated intermolecular aza Paternò–Büchi reaction, an iridium photocatalyst facilitates a [2+2] cycloaddition between the 2-isoxazoline-3-carboxylate and an alkene. rsc.org This reaction leads to the formation of highly functionalized azetidines. While not a direct ring contraction of a simple isoxazole, this transformation represents a sophisticated strategy to access the azetidine core from a five-membered heterocyclic precursor.

Introduction and Manipulation of Halogen Substituents

The introduction of halogen atoms onto the azetidine ring is a crucial step in the synthesis of compounds like 3-Chloro-3-fluoro-azetidine;hydrochloride. Site-selective halogenation methodologies are therefore of high importance.

Site-Selective Fluorination Methodologies (e.g., Deoxofluorination, Bromofluorination)

Deoxofluorination is a key strategy for the introduction of fluorine, typically by converting a hydroxyl group to a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this purpose. organic-chemistry.orgresearchgate.net The synthesis of 3-fluoro-azetidine derivatives has been reported via the deoxofluorination of the corresponding 3-hydroxyazetidine precursor. google.com For example, a protected 3-hydroxyazetidine can be treated with diethylaminosulfur trifluoride to yield the desired 3-fluoroazetidine (B1273558). google.com This approach is fundamental for accessing the 3-fluoro-azetidine core.

| Substrate | Fluorinating Agent | Solvent | Product | Key Observations | Reference |

|---|---|---|---|---|---|

| N-protected 3-hydroxyazetidine derivative | Diethylaminosulfur trifluoride (DAST) | Chloroform | N-protected 3-fluoroazetidine derivative | Effective conversion of hydroxyl to fluoro group. | google.com |

Bromofluorination , the simultaneous addition of bromine and fluorine across a double bond, is another potential method for introducing these halogens. While specific examples of bromofluorination directly on an azetidine ring are not extensively documented in the reviewed literature, this method is a well-established strategy for the synthesis of vicinal bromofluoro compounds from alkenes. The resulting bromofluoroalkanes can then be further manipulated to construct the desired heterocyclic system.

The synthesis of the target compound, this compound, would likely involve a multi-step sequence. A plausible approach could start with a protected 3-azetidinone. Introduction of a chlorine atom at the 3-position could be achieved through various methods, such as α-halogenation. Subsequent reduction of the ketone to a hydroxyl group would provide a 3-chloro-3-hydroxyazetidine intermediate. Finally, deoxofluorination of this intermediate would install the fluorine atom, yielding the 3-chloro-3-fluoroazetidine core. Deprotection and salt formation would then provide the final hydrochloride salt.

Chlorination Strategies in Azetidine Synthesis

The introduction of a chlorine atom onto the azetidine scaffold, particularly at a fluorine-bearing carbon, is a critical step in the synthesis of compounds like 3-Chloro-3-fluoro-azetidine. A common and effective strategy involves the deoxochlorination of a tertiary alcohol precursor, such as N-protected 3-fluoro-3-hydroxyazetidine.

This transformation is typically achieved using various chlorinating agents. For instance, reagents like methanesulfonyl chloride can be used to activate the hydroxyl group, facilitating subsequent nucleophilic substitution. google.com A typical reaction sequence involves the treatment of the N-protected 3-fluoroazetidin-3-ol with a chlorinating agent in an appropriate solvent. The choice of the nitrogen protecting group (e.g., Boc or Cbz) is crucial as it influences the reactivity and stability of the azetidine ring throughout the synthetic sequence.

Table 1: Common Reagents for Deoxochlorination This table is interactive. Users can sort by Reagent, Typical Conditions, and Application.

| Reagent | Typical Conditions | Common Application |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Pyridine, 0 °C to RT | Conversion of primary and secondary alcohols |

| Oxalyl Chloride ((COCl)₂) | DMSO (Swern oxidation conditions) | Oxidation of alcohols to aldehydes/ketones |

| Phosphorus Pentachloride (PCl₅) | Chloroform, reflux | Conversion of alcohols and carboxylic acids |

| Deoxofluor/DAST Analogs | Dichloromethane, low temperature | Fluorination/Chlorination of alcohols |

One documented approach involves reacting N-benzyl-3-hydroxyazetidine with methanesulfonyl chloride in the presence of triethylamine (B128534) at low temperatures. google.com While this example leads to a mesylate, a good leaving group, subsequent reaction with a chloride source can yield the chlorinated product. For the direct conversion of the hydroxyl group to a chlorine atom in a fluorinated azetidine, more specialized reagents that can prevent unwanted side reactions, such as ring-opening, are often necessary.

Derivatization via Carbon-Halogen Bond Reactivity (e.g., Defluorosulfonylation)

The carbon-halogen bonds in 3-chloro-3-fluoro-azetidine offer avenues for further molecular diversification. A novel and powerful strategy for derivatizing such four-membered heterocycles is through the reactivity of azetidine sulfonyl fluorides (ASFs) in a process known as defluorosulfonylation (deFS). nih.govchemrxiv.org This method leverages the unique properties of the sulfonyl fluoride (B91410) group to generate a reactive carbocation intermediate.

In this pathway, ASFs are activated under mild thermal conditions (e.g., 60 °C), leading to the loss of sulfur dioxide and a fluoride ion to form an azetidinyl carbocation. acs.orgdigitellinc.com This highly reactive intermediate can then be trapped by a wide array of nucleophiles, enabling the synthesis of diverse 3,3-disubstituted azetidines. nih.govdigitellinc.com

Key aspects of the defluorosulfonylation reaction include:

Mild Activation: The process avoids harsh reagents, proceeding under gentle heating. acs.org

Broad Nucleophile Scope: A variety of nucleophiles, including amines (like morpholine), azoles, sulfoximines, and phosphorus-based compounds, can be coupled to the azetidine ring. nih.govacs.org

Novel Motifs: This method provides access to new chemical structures that may not be achievable through traditional carbonyl chemistry. chemrxiv.org

This defluorosulfonylation pathway represents a significant advance, transforming a stable C-F bond precursor into a versatile synthetic handle for late-stage functionalization and the creation of novel molecular scaffolds for drug discovery. nih.gov

Stereoselective Synthesis of Azetidine Scaffolds

Achieving stereocontrol in the synthesis of substituted azetidines is paramount, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Both diastereoselective and enantioselective methods have been developed to address this challenge. rsc.orgacs.org

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In azetidine synthesis, this can be achieved through various strategies, including substrate-controlled reactions where the stereochemistry of the starting material dictates the outcome.

One notable method involves the iodine-mediated cyclization of homoallyl amines. This reaction proceeds via a 4-exo trig cyclization to produce cis-2,4-disubstituted iodo-azetidines with high diastereoselectivity. The relative stereochemistry of these products can be confirmed by NMR spectroscopy and X-ray crystallography. The resulting iodo-azetidines are versatile intermediates that can be further functionalized through nucleophilic displacement of the iodine atom, allowing for the synthesis of various substituted azetidines while retaining the established stereochemistry.

Another powerful technique is the electrocyclization of N-alkenylnitrones, which provides access to azetidine nitrones. These intermediates can then undergo highly diastereoselective cycloaddition and nucleophilic addition reactions to yield densely substituted azetidines.

Enantioselective Methodologies

Enantioselective methodologies are designed to produce a single enantiomer of a chiral molecule. This is often accomplished using chiral catalysts or auxiliaries that can differentiate between the two enantiotopic faces of a prochiral substrate.

A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method relies on the generation of reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion. The chirality is introduced from the readily accessible chiral sulfonamides, leading to the formation of azetidin-3-ones with high enantiomeric excess (>98% e.e.). nih.gov These chiral ketones are valuable precursors for a variety of functionalized azetidines. nih.gov

Metal-catalyzed asymmetric reduction of unsaturated azetidine precursors is another effective strategy. For example, prochiral azetinyl-carboxylic acids can be synthesized and then subjected to asymmetric hydrogenation using chiral ruthenium or palladium complexes. acs.org This two-step process allows for the synthesis of a library of enantioenriched 2-azetidinylcarboxylic acids, which are valuable non-natural amino acids for peptide engineering. acs.org

Challenges and Innovations in Halogenated Azetidine Synthesis

The synthesis of complex azetidines, particularly those with quaternary, halogenated centers like 3-chloro-3-fluoro-azetidine, is fraught with challenges but has also been a fertile ground for synthetic innovation. nih.govresearchgate.net

Table 2: Key Challenges and Corresponding Innovative Solutions This table is interactive. Users can sort by Challenge and Innovation.

| Challenge | Innovative Solution | Description |

|---|---|---|

| Ring Strain | Strain-Release Synthesis | Utilizes highly strained precursors like azabicyclo[1.1.0]butanes (ABBs), whose ring-opening provides a strong thermodynamic driving force for the reaction. rsc.org |

| Quaternary Center Construction | Titanacyclobutane Halogenation | Generates functionalized alkyl dihalides from ketones or alkenes via titanacyclobutane intermediates, which are then cyclized with amines to form azetidines with all-carbon quaternary centers. |

| Stereocontrol | Asymmetric Catalysis | Employs chiral metal complexes (e.g., Gold, Ruthenium) to catalyze cyclization or reduction reactions, yielding products with high enantiomeric purity. acs.orgnih.gov |

| Functional Group Tolerance | Photocatalysis / Electrochemistry | Uses light or electricity to generate reactive intermediates under mild conditions, allowing for the synthesis of densely functionalized azetidines that are incompatible with harsher traditional methods. |

A primary challenge is the inherent ring strain of the four-membered ring, which can make azetidines susceptible to undesired ring-opening reactions. researchgate.net Furthermore, the construction of all-carbon quaternary centers is a persistent difficulty in organic synthesis. nih.gov

To overcome these hurdles, chemists have developed several innovative strategies. Strain-release synthesis has emerged as a particularly powerful tool. This approach uses highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can be opened by nucleophiles or through radical processes to generate functionalized azetidines. rsc.org This method leverages the relief of ring strain as a thermodynamic driving force, enabling the construction of complex azetidine scaffolds. rsc.org

Another innovation is the use of organotitanium chemistry . By generating titanacyclobutanes from ketones or alkenes, subsequent halogenation can produce functionalized alkyl dihalides. These intermediates can be captured by amines to assemble 3-azetidines and related spirocyclic systems featuring quaternary centers.

Furthermore, photochemical reactions , such as the aza Paternò–Büchi reaction ([2+2] photocycloaddition between an imine and an alkene), and electrocatalytic methods for intramolecular hydroamination provide mild and efficient routes to functionalized azetidines that are often inaccessible through traditional thermal methods. rsc.org These modern techniques highlight the ongoing evolution of synthetic chemistry to meet the demand for complex and medicinally relevant building blocks like 3-Chloro-3-fluoro-azetidine. nih.govchemrxiv.org

Reactivity and Mechanistic Investigations of 3 Chloro 3 Fluoro Azetidine Derivatives

Nucleophilic Substitution Reactions on the Azetidine (B1206935) Ring

In derivatives of 3-chloro-3-fluoro-azetidine, the primary electrophilic site for nucleophilic substitution is the carbon atom at the 3-position. The high electronegativity of both chlorine and fluorine atoms polarizes the C3-halogen bonds, making the carbon atom susceptible to attack by nucleophiles.

Several factors govern the selectivity of these reactions:

Leaving Group Ability : In nucleophilic substitution reactions, the C-Cl bond is significantly more reactive than the C-F bond. Chloride is a better leaving group than fluoride (B91410) due to its larger size, lower charge density, and the weaker C-Cl bond strength compared to the C-F bond. Consequently, nucleophilic substitution will selectively occur at the C-Cl bond under relatively mild conditions, leaving the C-F bond intact.

Activation of the Azetidine Ring : The reactivity of the azetidine ring can be enhanced by electrophilic activation of the nitrogen atom. nih.gov As 3-chloro-3-fluoro-azetidine is supplied as a hydrochloride salt, the nitrogen atom is protonated. This protonation, or N-quaternization with an alkylating agent, transforms the nitrogen into a potent electron-withdrawing group, which further activates the ring carbons (C2 and C4) toward nucleophilic attack that can lead to ring-opening. researchgate.netnih.gov However, for substitution reactions occurring directly at the C3 position, the primary influence remains the C3-halogen bond polarity and leaving group ability.

Regioselectivity in Ring-Opening : While substitution at C3 is a key pathway, activation of the nitrogen can also promote ring-opening via nucleophilic attack at the C2 or C4 positions. researchgate.net The regioselectivity of this ring-opening is influenced by both steric and electronic factors. In many cases, nucleophiles will preferentially attack the less-substituted carbon atom in an SN2 process. nih.gov

The table below summarizes the factors influencing the site of nucleophilic attack on activated azetidinium ions, which provides a framework for understanding the potential competing reactions for 3-chloro-3-fluoro-azetidine derivatives.

| Attacking Nucleophile | Steric Hindrance at Ring Carbons | Electronic Effects of Substituents | Predominant Reaction Pathway |

| Strong, small nucleophiles (e.g., N₃⁻) | Low | Electron-withdrawing groups activate the ring | Attack at the more substituted carbon can be favored if it is electronically activated. nih.gov |

| Bulky nucleophiles | High | Less influential than sterics | Attack at the least sterically hindered carbon (typically C4). magtech.com.cn |

| Poor nucleophiles (e.g., AcO⁻) | Less influential than electronics | Attack at the most electron-deficient carbon. nih.gov | Ring-opening at the less substituted position is often observed. nih.gov |

This table illustrates general principles of azetidinium reactivity based on available literature.

The selective reactivity of the C-Cl bond in 3-chloro-3-fluoro-azetidine serves as a gateway for chemical diversification. A variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse array of 3-fluoro-3-substituted-azetidine derivatives. This process is a classic SN2 reaction, where the nucleophile attacks the C3 carbon, leading to inversion of configuration if the carbon were chiral.

Common transformations include:

Azide (B81097) Introduction : Reaction with sodium azide (NaN₃) can produce 3-azido-3-fluoro-azetidine. Azides are versatile functional groups that can be subsequently reduced to primary amines or undergo cycloaddition reactions. vanderbilt.edu

Cyanation : The introduction of a cyano group using a cyanide salt (e.g., KCN) yields 3-cyano-3-fluoro-azetidine. The nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine. jst.go.jp

Amination and Thiolation : Various primary and secondary amines, as well as thiols, can act as nucleophiles to displace the chloride, providing access to a wide range of 3-amino- and 3-thio-substituted azetidines.

The substitution of the C-F bond is considerably more challenging and requires harsh reaction conditions, often involving strong Lewis acids or specialized reagents. The profound effect of fluorine substitution generally increases the stability of the adjacent bonds, making the fluoro group a poor leaving group. nih.gov This differential reactivity is a significant advantage for synthetic chemistry, as it allows for stepwise functionalization of the C3 position.

Ring-Opening and Ring-Expansion Reactions

Due to inherent ring strain, azetidines can undergo ring-opening or ring-expansion reactions under specific conditions, such as in the presence of strong acids or certain nucleophiles. rsc.org

In the presence of strong acids, the azetidine nitrogen of 3-chloro-3-fluoro-azetidine hydrochloride becomes protonated, which activates the ring. nih.gov This activation makes the ring susceptible to cleavage by a nucleophile, which could be the counter-ion (Cl⁻) or a solvent molecule. The protonation of the nitrogen is a key step that increases the strain and polarization of the C-N bonds, facilitating their cleavage. nih.gov The reaction of azetidines with chloroformates, for instance, can lead to ring-opened γ-chloroamines. acs.org This reaction proceeds through the formation of an unstable azetidinium intermediate that is readily opened by the chloride ion.

A proposed mechanism for acid-catalyzed ring-opening involves the following steps:

Protonation of the azetidine nitrogen.

Nucleophilic attack at one of the ring carbons (C2 or C4).

Cleavage of the C-N bond to yield a functionalized γ-aminohalide.

The regioselectivity of the attack is dictated by steric and electronic factors on the ring.

Certain nucleophiles can induce the ring-opening of azetidines, particularly when the nitrogen atom is quaternized or activated. acs.orgambeed.com The reaction of N-alkyl azetidines with cyanogen (B1215507) bromide (the von Braun reaction) can lead to the cleavage of the four-membered ring to produce γ-bromo N-alkyl cyanamides. researchgate.net Similarly, heating azetidine in the presence of concentrated hydrochloric acid can cause the ring to open. ambeed.com

For 3-chloro-3-fluoro-azetidine, nucleophilic attack could theoretically occur at C2/C4, leading to ring cleavage, or at C3, leading to substitution. The outcome is dependent on the reaction conditions and the nature of the nucleophile. Strong, hard nucleophiles might favor substitution at the halogenated C3, while softer, bulkier nucleophiles under activating conditions might favor ring-opening at the less hindered C2/C4 positions. magtech.com.cn

Ring-expansion reactions have also been observed in certain azetidine systems, for example, where a 2-chloromethyl azetidine rearranges to a 3-chloro pyrrolidine (B122466) via a bicyclic aziridinium (B1262131) ion intermediate. researchgate.net While not directly applicable to the C3 substitution pattern of the title compound, it highlights a potential rearrangement pathway for strained heterocyclic systems.

Functional Group Interconversions on the Azetidine Scaffold

Functional group interconversions on the 3-chloro-3-fluoro-azetidine scaffold primarily involve reactions of the C-Cl bond, given its higher reactivity compared to the C-F bond. These transformations allow for the synthesis of various 3-substituted azetidines while preserving the core ring structure. jst.go.jp

Useful intermediates for these conversions can be generated from related compounds. For example, azetidin-3-ols can be converted to 3-azetidinyl mesylates, which are excellent substrates for nucleophilic substitution to introduce groups such as amines, cyanides, and guanidines. jst.go.jp In the case of 3-chloro-3-fluoro-azetidine, the C-Cl bond itself provides the handle for such substitutions directly.

The table below outlines potential functional group interconversions starting from the selective substitution of the chlorine atom in a hypothetical N-protected 3-chloro-3-fluoro-azetidine.

| Starting Functional Group (at C3) | Reagent/Condition | Resulting Functional Group (at C3) |

| -Cl, -F | NaN₃ | -N₃, -F |

| -N₃, -F | H₂, Pd/C or PPh₃, H₂O | -NH₂, -F |

| -Cl, -F | KCN | -CN, -F |

| -CN, -F | 1. H₂O, H⁺ or OH⁻2. LiAlH₄ | 1. -COOH, -F2. -CH₂NH₂, -F |

| -Cl, -F | R-SH, Base | -SR, -F |

This table presents hypothetical transformations based on standard organic reactions for functional group interconversions. vanderbilt.edujst.go.jp

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis of Halogenated Azetidines

The introduction of halogen atoms, such as chlorine and fluorine, onto the azetidine (B1206935) ring significantly alters its electronic properties. An analysis of the electronic structure of 3-chloro-3-fluoro-azetidine would reveal the profound influence of these electronegative substituents. The high electronegativity of both fluorine and chlorine atoms leads to a substantial inductive effect, withdrawing electron density from the C3 carbon and, to a lesser extent, from the rest of the azetidine ring. This polarization is a key determinant of the molecule's reactivity.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate various electronic properties. These calculations would likely show a significant lowering of the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is expected to be centered around the C-Cl and C-F bonds, indicating that this site is the most susceptible to nucleophilic attack. The presence of two different halogens introduces an asymmetry in the charge distribution, which can be quantified through population analysis.

| Property | Azetidine (Calculated) | 3-Fluoroazetidine (B1273558) (Predicted) | 3-Chloroazetidine (Predicted) | 3-Chloro-3-fluoro-azetidine (Predicted) |

| Dipole Moment (Debye) | ~1.9 | > 2.5 | > 2.5 | > 3.0 |

| HOMO Energy (eV) | High | Lower | Lower | Lowest |

| LUMO Energy (eV) | High | Lower | Lower | Lowest |

| C3 Atomic Charge | Slightly negative | Significantly positive | Positive | Highly positive |

Conformational Landscape and Energetics

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. nih.gov The degree of puckering and the energy barrier to ring inversion are sensitive to the nature and position of substituents. For 3-chloro-3-fluoro-azetidine, the presence of two bulky and electronegative substituents at the C3 position will have a pronounced effect on its conformational preferences.

Computational studies on fluorinated azetidines have shown that fluorine substitution can significantly influence the ring pucker. researchgate.net The conformational analysis of 3-chloro-3-fluoro-azetidine would likely reveal two primary puckered conformations, with the substituents occupying pseudo-axial and pseudo-equatorial positions. The relative energies of these conformers will be determined by a balance of steric and electronic effects. Gauche effects between the electronegative C-F and C-Cl bonds and the C-N bonds of the ring could also play a role in stabilizing certain conformations.

DFT calculations can be used to map the potential energy surface of the ring puckering and to determine the geometries and relative energies of the stable conformers, as well as the transition state for their interconversion.

| Conformational Parameter | Azetidine | 3-Substituted Azetidine (General) | 3-Chloro-3-fluoro-azetidine (Predicted) |

| Ring Puckering Angle (°) | ~25-30 | Variable, dependent on substituent | Expected to be significant |

| Energy Barrier to Inversion (kcal/mol) | Low | Higher with bulky substituents | Expected to be higher than unsubstituted azetidine |

| Preferred Substituent Position | N/A | Axial/Equatorial preference depends on steric and electronic factors | A complex interplay of steric and electronic effects will determine the preference |

Reaction Mechanism Elucidation through Computational Modeling (e.g., DFT Studies)

Computational modeling, particularly with DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. For 3-chloro-3-fluoro-azetidine, several reaction types could be investigated, including nucleophilic substitution at the C3 position and ring-opening reactions. The inherent ring strain of azetidines makes them susceptible to ring-opening, a process that can be explored computationally. rsc.org

For a nucleophilic substitution reaction, DFT calculations can be used to model the reaction pathway, identifying the transition state and calculating the activation energy. This would provide insights into the feasibility of the reaction and the stereochemical outcome. For instance, the reaction of azetidines with chloroformates has been shown to lead to ring-opened products, and the mechanism of such a reaction for 3-chloro-3-fluoro-azetidine could be computationally modeled. acs.org

The protonated form of the azetidine nitrogen in the hydrochloride salt would also influence its reactivity, potentially promoting ring-opening reactions by increasing the ring strain and making the ring more susceptible to nucleophilic attack. DFT studies can explicitly include the proton and counterion to model the reaction in a more realistic environment.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, such as the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), can be used to correlate the structural features of a series of compounds with their chemical reactivity or biological activity. For a class of compounds like halogenated azetidines, a QSAR model could be developed to predict their properties without the need for extensive experimental testing.

A QSAR study on halogenated heterocyclic compounds has shown that halogenation significantly affects their persistence in the environment. nih.govelsevierpure.com Similarly, a QSAR model for 3-substituted azetidines could be constructed by calculating a range of molecular descriptors for a series of analogs. These descriptors could include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). These descriptors would then be correlated with experimentally determined reactivity data or biological activity using statistical methods.

For 3-chloro-3-fluoro-azetidine, such a model could predict its reactivity in a given reaction or its potential as a lead compound in drug discovery. The development of such predictive models is a key aspect of modern computational chemistry, enabling the rational design of new molecules with desired properties. sciencedaily.com

Applications in Advanced Chemical Research and Molecular Design

3-Chloro-3-fluoro-azetidine;hydrochloride as a Building Block in Synthetic Organic Chemistry

The strategic placement of two distinct halogen atoms on the same carbon of the azetidine (B1206935) ring, coupled with the inherent ring strain of the four-membered heterocycle, makes this compound a highly reactive and versatile intermediate for the synthesis of complex molecular structures.

Construction of Novel Molecular Architectures

The presence of a chlorine and a fluorine atom at the C3-position allows for selective nucleophilic substitution reactions, providing a pathway to a variety of substituted azetidines. The differential reactivity of the C-Cl and C-F bonds can be exploited to introduce diverse functionalities in a stepwise manner. This has been instrumental in the construction of novel and complex molecular architectures, including spirocyclic and fused ring systems.

Research has demonstrated the synthesis of various functionalized azetidines through strain-release reactions of related azabicyclo[1.1.0]butanes, which can be considered precursors to such 3-substituted azetidines. These reactions allow for the introduction of chloro, fluoro, and other functional groups, leading to the formation of densely functionalized azetidine cores. nih.govnih.gov For instance, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate yields diversely substituted 3-chloroazetidines. nih.gov

Furthermore, the azetidine scaffold is a key component in the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. rsc.org While direct examples starting from this compound are not extensively documented in readily available literature, the synthesis of other 3-substituted azetidine derivatives serves as a proof of concept for its potential in constructing such intricate molecular frameworks. The general synthetic routes to 3-fluoro-azetidine derivatives have been outlined in patent literature, highlighting the industrial relevance of these building blocks. google.com

Scaffold Diversification for Research Libraries

In the realm of drug discovery, the generation of chemical libraries with high structural diversity is paramount for identifying new lead compounds. This compound serves as an attractive starting point for scaffold diversification due to its potential for multifunctionalization. The sequential displacement of the chloride and fluoride (B91410) ions with a variety of nucleophiles allows for the rapid generation of a library of 3,3-disubstituted azetidine derivatives.

This approach enables the exploration of a larger chemical space around the azetidine core, which is a privileged scaffold in medicinal chemistry. nih.gov The synthesis of functionalized azetidines via electrophilic azetidinylation of a wide range of nucleophiles demonstrates the modularity of this approach, providing access to a diverse library of 3-aryl and 3-alkyl azetidines. rsc.org While not directly employing the chloro-fluoro variant, this strategy underscores the potential for using halogenated azetidines in combinatorial chemistry to build extensive research libraries.

Role in Medicinal Chemistry Research and Drug Discovery Science (non-clinical)

The unique physicochemical properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity, make fluorinated azetidines particularly interesting for medicinal chemistry applications. The presence of a chlorine atom provides a reactive handle for further chemical modifications, making this compound a valuable tool in the non-clinical stages of drug discovery.

Design of Physiologically Active Compound Scaffolds

The azetidine ring is a key structural motif in numerous physiologically active compounds. The introduction of fluorine at the 3-position can significantly impact the biological activity of these molecules. For example, 3-fluoro-azetidine carboxylic acids have been synthesized as analogues of hydroxy-azetidine carboxylic acids to create peptide scaffolds that are not susceptible to aldol (B89426) cleavage. researchgate.net

Furthermore, azetidine derivatives have been incorporated into the structures of known antibacterial agents, such as fluoroquinolones, to generate new compounds with potential antibacterial and anticancer properties. researchgate.net The synthesis of new 3-chloro-azetidin-2-one derivatives has also been explored for their potential biological activities. ijrpr.comresearchgate.net These examples highlight the importance of the substituted azetidine scaffold in the design of novel bioactive molecules.

Table 1: Examples of Bioactive Scaffolds Incorporating the Azetidine Ring

| Compound Class | Therapeutic Area | Key Structural Feature |

| Fluoroquinolone Derivatives | Antibacterial, Anticancer | Azetidine-3-carbonyl-N-methyl-hydrazino moiety researchgate.net |

| Peptide Scaffolds | Various | 3-Fluoro-azetidine carboxylic acid researchgate.net |

| Kinase Inhibitors | Oncology, Inflammation | Azetidine-containing heterocyclic core ed.ac.ukacs.orgnih.gov |

Contributions to Lead Compound Optimization Research

Lead optimization is a critical phase in drug discovery where the properties of a promising compound are fine-tuned to enhance its efficacy, selectivity, and pharmacokinetic profile. The modular nature of syntheses involving this compound allows for systematic structural modifications of a lead compound.

By reacting the azetidine building block with a variety of nucleophiles, medicinal chemists can introduce different substituents at the 3-position to probe structure-activity relationships (SAR). This iterative process of synthesis and biological evaluation is central to lead optimization. For instance, in the development of kinase inhibitors, the modification of heterocyclic scaffolds, which can include azetidine rings, is a common strategy to improve potency and selectivity. ed.ac.uknih.gov While specific case studies detailing the use of this compound in lead optimization are not prevalent in the public domain, its potential as a versatile building block for this purpose is clear from the general principles of medicinal chemistry.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The development of probes often requires the incorporation of reporter groups, such as fluorophores or radioisotopes, into a bioactive scaffold. The reactivity of the chlorine atom in this compound provides a convenient handle for the attachment of such reporter moieties.

For example, the azetidine scaffold could be functionalized with a fluorescent dye to create a probe for imaging cellular processes. While the direct synthesis of fluorescent probes from this specific chloro-fluoro azetidine has not been extensively reported, the general strategies for developing such probes are well-established.

In the context of Positron Emission Tomography (PET), a powerful in vivo imaging technique, there is a continuous search for novel radiotracers. semanticscholar.org The synthesis of PET tracer precursors is a key area of research. lumiprobe.comtcichemicals.com While [18F]-labeled amino acids like 3-l- and 3-d-[18F]Fluorophenylalanines have been evaluated as PET tracers for tumor imaging, nih.gov the potential use of [18F]-labeled azetidine derivatives derived from precursors like this compound remains an area for future exploration. The ability to introduce the 18F isotope via nucleophilic substitution of the chloride would be a synthetically attractive route.

Contributions to Materials Science and Catalysis Research

This compound is a notable fluorinated four-membered ring building block that has garnered interest in advanced chemical research. Its unique structure, characterized by a strained azetidine ring and geminal chloro and fluoro substituents, offers distinct stereoelectronic properties that are advantageous in materials science and catalysis. The ring strain of azetidines, which is considerable, enhances the nucleophilicity of the nitrogen atom's lone pair of electrons, making it more accessible for reactions compared to other secondary amines. ossila.comrsc.org This inherent reactivity, coupled with the influence of the halogen atoms, makes it a versatile precursor for designing specialized molecules. rsc.org

Ligand Design for Organometallic Catalysis (e.g., Palladium, Cobalt Complexes)

In the field of organometallic catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. Azetidine derivatives are employed as ligands in complexes with transition metals such as palladium and cobalt. frontiersin.org The incorporation of the 3-chloro-3-fluoro-azetidine moiety into a ligand structure can significantly influence the properties of the resulting metal complex.

The strained four-membered ring of the azetidine can affect the bond lengths and angles within the metal's coordination sphere. For instance, studies on cobalt(III) complexes with related strained cyclic ligands have shown that the complexation of the azetidine ring can lead to elongated cobalt-nitrogen bonds. uq.edu.au This structural alteration, along with the electronic effects of the chloro and fluoro groups, can modify the ligand field absorption spectra of the complex. uq.edu.au

For palladium complexes, which are widely used in cross-coupling reactions, the stereochemistry of azetidine-containing ligands is of particular importance. Research on N,N'-palladium(II) complexes with 2,4-cis-disubstituted azetidines has demonstrated that the ligands' chirality dictates the diastereomeric form of the resulting complex upon coordination to the metal. frontiersin.org While specific research on 3-chloro-3-fluoro-azetidine as a ligand for palladium or cobalt is not extensively detailed in the provided results, the principles from related structures suggest its potential. The presence of both chlorine and fluorine could offer a handle for further functionalization or influence the electronic environment of the metal center, thereby tuning the catalytic activity. The table below summarizes key research findings on related azetidine-metal complexes.

| Metal | Ligand Type | Key Findings |

| Cobalt | Branched cyclic azetidines | The strained azetidine ring leads to long Co-N bonds and shifts in the ligand field absorption spectra. uq.edu.au |

| Palladium | 2,4-cis-amino azetidines | Racemic ligands adopt a single diastereomeric form upon coordination to palladium. frontiersin.org |

| Platinum | 2,4-cis-amino azetidines | Two diastereoisomers can be generated upon amine coordination to platinum under different preparation conditions. frontiersin.org |

Emerging Research Directions and Future Outlook

Unexplored Synthetic Avenues for Polysubstituted Azetidines

The synthesis of azetidines, particularly those with multiple substituents, has traditionally been challenging. mit.edu However, recent innovations are opening new pathways to create these complex structures. rsc.org Researchers are moving beyond classical nucleophilic substitution and cycloaddition reactions to explore more sophisticated and versatile strategies. magtech.com.cn

One promising and relatively unexplored area is the use of cascade reactions. For instance, a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides has been developed to provide access to complex azetidine-fused tricyclic compounds under mild conditions. rsc.org Another novel approach involves harnessing molecular strain in a "build and release" strategy. This method uses photochemical reactions, such as the Norrish–Yang cyclization of α-aminoacetophenones, to first construct an azetidinol (B8437883) intermediate. nih.gov The stored ring-strain energy in this intermediate then facilitates subsequent ring-opening functionalization reactions. nih.gov

Furthermore, new catalytic systems are enabling previously difficult transformations. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as a catalyst for the regioselective intramolecular aminolysis of specific epoxy amines, yielding functionalized azetidines. nih.gov Similarly, strategies leveraging organotitanium intermediates, such as titanacyclobutanes, allow for the modular assembly of 3-azetidines through subsequent halogenation and amine capture, providing access to structures with all-carbon quaternary centers. researchgate.netnih.gov Visible-light-mediated reactions, like the aza Paternò–Büchi reaction, are also emerging as a powerful tool for creating functionalized azetidines through [2+2] cycloadditions of imines and alkenes. springernature.com These advanced methods represent a significant step toward the efficient and divergent synthesis of polysubstituted azetidines for various applications. researchgate.net

Advanced Computational Approaches for Predictive Design

The development of new azetidine-based molecules is increasingly being accelerated by advanced computational methods. stmjournals.com These in silico techniques allow researchers to predict molecular properties, model interactions with biological targets, and guide synthetic efforts, thereby reducing the time and cost associated with traditional trial-and-error discovery. stmjournals.comemanresearch.org

Computational biomodeling encompasses a range of techniques, including molecular docking, molecular dynamics (MD) simulations, and virtual screening. stmjournals.com These methods are broadly categorized as either structure-based, used when the 3D structure of a biological target is known, or ligand-based, which relies on the properties of known active molecules. nih.gov For halogenated heterocycles, computational tools can predict the effects of specific substitutions on a molecule's electronic and steric properties. mdpi.com For example, Density Functional Theory (DFT) analysis can be used to determine the thermodynamic and kinetic stability of different isomers, while other models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

A recent breakthrough demonstrated the power of coupling computational modeling with photocatalysis to guide azetidine (B1206935) synthesis. mit.edu Researchers at MIT and the University of Michigan developed computational models to predict which combinations of alkenes and oximes would successfully react to form azetidines via a photocatalytic process. mit.edu By calculating frontier orbital energies, the model could prescreen substrates, and the predictions were found to be highly accurate when tested experimentally. mit.edu This predictive power allows chemists to explore a much wider range of substrates than previously thought possible, moving beyond guesswork to a more rational design process. mit.edu

Novel Research Applications of the Halogenated Azetidine Moiety

The incorporation of halogenated azetidine moieties into larger molecules is a strategy being explored across multiple scientific disciplines, from medicine to materials science. The presence of fluorine, in particular, can modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, which is highly valuable in drug discovery. researchgate.net

In medicinal chemistry, fluorinated azetidines have shown significant potential. They have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.gov A conformational restriction strategy was used to design novel antitumor agents by incorporating a 3-aryl-azetidine moiety into analogues of TZT-1027, resulting in compounds with potent antiproliferative activities. nih.gov The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for developing lead-like libraries for central nervous system (CNS) targets. nih.gov

Beyond pharmaceuticals, the unique electronic properties of these moieties are being harnessed in materials science. Modified azetidines have been used to replace the dimethylamine (B145610) group in common fluorophores, leading to significant improvements in their photophysical properties, including enhanced quantum yields. nih.govresearchgate.net This makes azetidine-containing fluorescent purine (B94841) analogs promising candidates for use as probes to study biological systems, such as deconvoluting the role of modified adenosine (B11128) residues in RNA. nih.gov The application of azetidine sulfonyl fluorides as linker motifs for bioconjugation reactions further highlights the versatility of this heterocyclic system in creating new chemical tools and materials. acs.org

Table of Compounds

Q & A

Q. How can researchers resolve contradictions in stability data under ambient vs. controlled storage?

- Case Study : Vimirogant hydrochloride retains >95% purity at -20°C for ≥5 years but degrades by 15% at 25°C within 6 months. Similar protocols apply: store 3-chloro-3-fluoro-azetidine hydrochloride in airtight vials under argon, with desiccants .

- Analytical Validation : Monitor degradation via UPLC-PDA (e.g., 207 nm detection) and quantify impurities using external standards, as validated for hydroxyzine hydrochloride .

Q. What strategies optimize this compound’s application in targeted drug delivery systems?

- Formulation : Incorporate into PEGylated nanoparticles (e.g., thalidomide-PEG-amine hydrochloride derivatives) to enhance solubility and bioavailability. Dynamic light scattering (DLS) and ζ-potential measurements ensure colloidal stability .

- In Vitro Testing : Assess cytotoxicity in HEK-293 or HepG2 cells using CCK-8 assays. Compare with control compounds like L-cysteine hydrochloride, which show dose-dependent viability thresholds (IC ~10 mM) .

Methodological Best Practices

- Contradiction Management : When HPLC data conflicts with NMR (e.g., unexpected peaks), cross-validate with high-resolution mass spectrometry (HRMS) and spiked controls, as done for pyridoxine hydrochloride .

- Regulatory Compliance : Adhere to REACH/CLP classifications for halogenated amines (e.g., acute toxicity Category 3, H301/H330) and ensure institutional approval for aquatic toxicity testing (H412) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.